![molecular formula C7H5BrFI B1597761 5-Bromo-2-fluoro-4-iodotoluene CAS No. 202865-75-6](/img/structure/B1597761.png)
5-Bromo-2-fluoro-4-iodotoluene
Overview
Description
5-Bromo-2-fluoro-4-iodotoluene is a halogenated hydrocarbon . It has gained attention in the field of research and industry due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-4-iodotoluene involves a multi-step reaction . The first step involves the use of SnCl2 and HCl, followed by a reaction with NaNO2 and HCl at 0 - 5 °C. The final step involves a reaction with KI .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-4-iodotoluene is C7H5BrFI . The molecular weight is 314.92 . The structure of this compound can be analyzed using computational Density Functional Theory (DFT) and related methodologies .Chemical Reactions Analysis
5-Bromo-2-fluoro-4-iodotoluene undergoes a chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-fluoro-4-iodotoluene are as follows: It has a boiling point of 249-250 °C (lit.) , a density of 2.145 g/mL at 25 °C (lit.) , and a refractive index of n20/D 1.624 (lit.) .Scientific Research Applications
Organic Synthesis: Building Blocks for Complex Molecules
5-Bromo-2-fluoro-4-iodotoluene is a versatile halogenated compound used as a building block in organic synthesis. Its halogen groups are reactive sites that can undergo various substitution reactions, making it a valuable starting material for constructing complex molecules. For instance, it can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are fundamental in creating pharmaceuticals and advanced materials .
Safety And Hazards
The safety data sheet for 5-Bromo-2-fluoro-4-iodotoluene indicates that it is classified under GHS07. The hazard statements include H302 and H413. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
1-bromo-4-fluoro-2-iodo-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXUAIBBPDNZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377720 | |
Record name | 5-Bromo-2-fluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-4-iodotoluene | |
CAS RN |
202865-75-6 | |
Record name | 5-Bromo-2-fluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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